Fluorescein-dUTP

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorescein-12-dUTP is a fluorescent nucleotide analog used extensively in molecular biology for labeling DNA. This compound is particularly valuable in applications such as polymerase chain reaction (PCR), nick translation, and random primed labeling. The incorporation of Fluorescein-12-dUTP into DNA allows for the visualization and tracking of nucleic acids in various experimental setups due to its fluorescent properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fluorescein-12-dUTP is synthesized through a series of chemical reactions that involve the modification of deoxyuridine triphosphate (dUTP). The process typically includes the attachment of a fluorescein moiety to the dUTP molecule. This is achieved by reacting dUTP with fluorescein isothiocyanate (FITC) under controlled conditions. The reaction is carried out in an aqueous solution, often buffered to maintain a stable pH, and requires the presence of coupling agents to facilitate the attachment .

Industrial Production Methods

In an industrial setting, the production of Fluorescein-12-dUTP involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) to verify the purity of the final product. The compound is then lyophilized and stored under specific conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions

Fluorescein-12-dUTP primarily undergoes substitution reactions where it replaces the natural nucleotide, deoxythymidine triphosphate (dTTP), in DNA synthesis reactions. This substitution allows for the incorporation of the fluorescent label into the DNA strand .

Common Reagents and Conditions

The common reagents used in reactions involving Fluorescein-12-dUTP include DNA polymerases such as Taq DNA polymerase, Klenow fragment, and reverse transcriptases. The reactions are typically carried out in buffered solutions with optimal pH and temperature conditions to ensure efficient incorporation of the labeled nucleotide .

Major Products Formed

The major products formed from reactions involving Fluorescein-12-dUTP are fluorescently labeled DNA strands. These labeled strands can be used in various downstream applications such as fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR .

Aplicaciones Científicas De Investigación

Fluorescein-12-dUTP has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of fluorescently labeled oligonucleotides for studying DNA interactions and dynamics.

Biology: Employed in labeling DNA for visualization in fluorescence microscopy and flow cytometry.

Medicine: Utilized in diagnostic assays to detect specific DNA sequences associated with diseases.

Industry: Applied in the development of biosensors and diagnostic kits for detecting genetic material .

Mecanismo De Acción

Fluorescein-12-dUTP exerts its effects by being incorporated into DNA during synthesis. The fluorescein moiety attached to the nucleotide emits fluorescence when excited by light of a specific wavelength. This fluorescence can be detected and measured, allowing researchers to track the presence and quantity of labeled DNA. The molecular targets of Fluorescein-12-dUTP are the DNA strands being synthesized, and the pathways involved include the enzymatic processes of DNA polymerization .

Comparación Con Compuestos Similares

Fluorescein-12-dUTP is unique in its high efficiency and specificity for labeling DNA. Similar compounds include:

Fluorescein-12-UTP: Used for labeling RNA.

Tetramethyl-Rhodamine-5-dUTP: Another fluorescent nucleotide used for DNA labeling but with different spectral properties.

Biotin-16-dUTP: Used for non-fluorescent labeling of DNA, detected through biotin-streptavidin interactions

Fluorescein-12-dUTP stands out due to its optimal excitation and emission wavelengths, making it highly suitable for a variety of fluorescence-based applications.

Propiedades

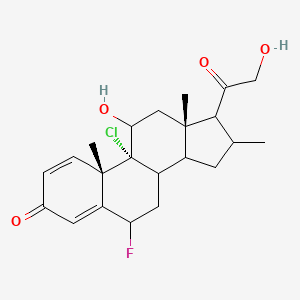

Fórmula molecular |

C39H43N4O21P3 |

|---|---|

Peso molecular |

996.7 g/mol |

Nombre IUPAC |

[[(2R,3S,5R)-5-[5-[(E)-3-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoylamino]prop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C39H43N4O21P3/c44-23-8-11-27-30(16-23)60-31-17-24(45)9-12-28(31)39(27)26-10-7-21(15-25(26)37(50)62-39)35(48)41-13-3-1-2-6-33(47)40-14-4-5-22-19-43(38(51)42-36(22)49)34-18-29(46)32(61-34)20-59-66(55,56)64-67(57,58)63-65(52,53)54/h4-5,7-12,15-17,22,29,32,34,44-46H,1-3,6,13-14,18-20H2,(H,40,47)(H,41,48)(H,55,56)(H,57,58)(H,42,49,51)(H2,52,53,54)/b5-4+/t22?,29-,32+,34+/m0/s1 |

Clave InChI |

QTGRZULTMFHDJZ-WTDIWCDNSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

SMILES canónico |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)C3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-O-benzyl 4-O-tert-butyl 2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate](/img/structure/B14796713.png)

![[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate](/img/structure/B14796723.png)

![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)

![[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate](/img/structure/B14796736.png)

![1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine](/img/structure/B14796739.png)

![Methyl 4-{[(3,5-dichlorophenyl)carbamothioyl]amino}-4-oxobutanoate](/img/structure/B14796773.png)

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione,1-(3-nitrophenyl)-3-(4-pyridinylmethyl)-](/img/structure/B14796797.png)

![2-amino-N-[(3-methylthiophen-2-yl)methyl]propanamide](/img/structure/B14796798.png)